2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidinyl group and an isoindole-dione moiety, making it a valuable building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a piperidinyl derivative with an isoindole-dione precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may act as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with similar biological activities
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[3-(methylamino)propyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-19-8-3-9-21(2)11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19H,3,6-9H2,1-2H3,(H,20,23,24) |
InChI Key |
MENJCQSGKFREJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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